N-tert-Butyl-2-chloro-2-(3,5-dimethyltricyclo[3.3.1.1~3,7~]decan-1-yl)acetamide
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Overview
Description
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is a synthetic organic compound It belongs to the class of adamantane derivatives, which are known for their rigid, diamond-like structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethyladamantane, which is chlorinated to introduce the chloro group.
Acetamide Formation: The chlorinated intermediate is then reacted with tert-butylamine to form the acetamide derivative.
Reaction Conditions: These reactions are usually carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to increase the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The acetamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis can produce carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological processes due to its unique structure.
Medicine: Investigated for its potential therapeutic properties, such as antiviral or anticancer activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The rigid adamantane structure could play a role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also an adamantane derivative.
Rimantadine: Another antiviral drug with a structure similar to amantadine.
Uniqueness
2-chloro-2-(3,5-dimethyl-1-adamantyl)-N-tert-butyl-acetamide is unique due to the specific substitutions on the adamantane core, which can impart different chemical and biological properties compared to other adamantane derivatives.
Properties
CAS No. |
36094-49-2 |
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Molecular Formula |
C18H30ClNO |
Molecular Weight |
311.9 g/mol |
IUPAC Name |
N-tert-butyl-2-chloro-2-(3,5-dimethyl-1-adamantyl)acetamide |
InChI |
InChI=1S/C18H30ClNO/c1-15(2,3)20-14(21)13(19)18-8-12-6-16(4,10-18)9-17(5,7-12)11-18/h12-13H,6-11H2,1-5H3,(H,20,21) |
InChI Key |
ZRCBSMXCDNGTKS-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC3CC(C1)(CC(C3)(C2)C(C(=O)NC(C)(C)C)Cl)C |
Origin of Product |
United States |
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